Cyclobutanecarboximidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

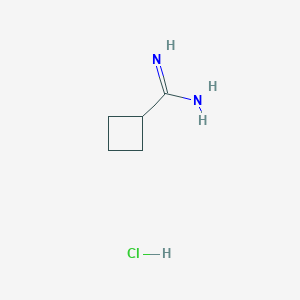

3D Structure of Parent

Properties

IUPAC Name |

cyclobutanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEUMXCIBFVEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608513 | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-89-6 | |

| Record name | Cyclobutanecarboximidamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboximidamide hydrochloride, a notable member of the cycloalkane carboximidamide family, presents a unique structural motif of interest in medicinal chemistry and drug development. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for molecular recognition by biological targets. As the hydrochloride salt, its physicochemical properties, particularly solubility and stability, are significantly altered relative to the free base, impacting its suitability for pharmaceutical formulation and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the accurate characterization and handling of this compound. The following sections detail its chemical identity, fundamental physical characteristics, and spectroscopic signature, underpinned by robust experimental protocols and theoretical insights.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is paramount for its application in research and development. These properties dictate its behavior in various experimental and physiological environments.

Core Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Cyclobutanecarboxamidine hydrochloride

Chemical Structure:

Caption: 2D structure of this compound.

Summary of Physical Properties

| Property | Value | Source |

| Appearance | White solid | [1] |

| Melting Point | ca. 160°C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is contingent on the use of standardized and appropriate experimental protocols. Given the hygroscopic nature of this compound, special consideration must be given to sample handling to prevent moisture uptake, which can significantly affect measurements.[2][3]

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Due to the hygroscopic nature of the compound, all sample manipulations should be performed in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Finely powder a small amount of the white solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the sealed end of the capillary on a hard surface.

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point (ca. 140°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point.[4][5][6][7][8]

-

Caption: Workflow for melting point determination.

Solubility Assessment

A quantitative understanding of solubility is crucial for developing formulations and designing in vitro and in vivo experiments. The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Solvent Selection: Prepare a panel of relevant aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.[9][10][11][12][13][14]

Caption: Shake-flask method for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Spectrum (in D₂O):

-

Protons on the cyclobutane ring: The proton environment of the cyclobutane ring is expected to be complex due to restricted rotation and spin-spin coupling.

-

CH proton (adjacent to the imidamide group): This proton would likely appear as a multiplet in the downfield region (δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the adjacent functional group.

-

CH₂ protons: The methylene protons on the cyclobutane ring would likely appear as complex multiplets in the range of δ 1.8-2.5 ppm.

-

-

N-H protons: In a protic solvent like D₂O, the acidic protons of the amidinium group (–C(=NH₂)⁺NH₂) would exchange with deuterium and therefore may not be observed, or would appear as a broad signal.

Predicted ¹³C NMR Spectrum (in D₂O):

-

Imidamide carbon (C=N): This carbon would be the most downfield signal, expected in the range of δ 165-175 ppm.

-

Cyclobutane carbons:

-

CH carbon (adjacent to the imidamide group): Expected around δ 35-45 ppm.

-

CH₂ carbons: Expected in the range of δ 15-30 ppm.

-

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire the NMR spectrum on a calibrated spectrometer.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

-

N-H stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in the protonated amidinium group (R-C(=NH₂)⁺NH₂).[17]

-

C=N stretching: A strong absorption band is anticipated around 1650-1600 cm⁻¹ corresponding to the C=N stretching of the imidamide functional group.

-

C-H stretching (cyclobutane): Absorptions in the range of 3000-2850 cm⁻¹ are expected for the C-H stretching vibrations of the cyclobutane ring.

-

N-H bending: Bending vibrations for the N-H bonds are expected in the region of 1600-1500 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of a compound.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):

-

Molecular Ion Peak: The primary ion observed would be the protonated free base [M+H]⁺, where M is the free base Cyclobutanecarboximidamide (C₅H₁₀N₂). The expected m/z for this ion would be approximately 100.0997 (calculated for [C₅H₁₁N₂]⁺).

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Analysis: Acquire the mass spectrum, focusing on the expected m/z range for the molecular ion.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The hygroscopic nature of this compound necessitates careful handling to ensure the acquisition of accurate and reproducible data. While experimental spectroscopic data is not widely available, the predicted spectral characteristics offer a solid foundation for structural confirmation. As a compound of interest in the synthesis of novel therapeutic agents, a thorough understanding of its physicochemical properties is the cornerstone of successful research and development endeavors.

References

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

Sources

- 1. who.int [who.int]

- 2. pharmainfo.in [pharmainfo.in]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Cyclobutanecarboximidamide Hydrochloride: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of Cyclobutanecarboximidamide hydrochloride .

Executive Summary

This compound (CAS: 71690-89-6) is a specialized aliphatic amidine building block used extensively in drug discovery. As a structural bioisostere of guanidine and a conformational restrictor, it plays a critical role in the design of serine protease inhibitors and peptidomimetics. Its unique cyclobutane ring offers a distinct steric profile—bridging the gap between the rigid, planar cyclopropane and the flexible cyclohexane—allowing for precise tuning of ligand-protein interactions in the S1 binding pockets of enzymes like Thrombin, Factor Xa, and C1s.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a four-membered cyclobutane ring attached to a carboximidamide (amidine) functional group. In its hydrochloride salt form, the amidine nitrogen is protonated, delocalizing the positive charge across the N-C-N triad. This provides a highly polar, basic anchor point capable of forming bidentate hydrogen bonds with aspartate or glutamate residues in protein active sites.

Key Structural Features:

-

Cyclobutane Ring: Exists in a "puckered" or "butterfly" conformation to relieve torsional strain, providing a specific spatial volume that differs from planar aromatics.

-

Amidine Group: A strong base (pKa ~11–12) that mimics the arginine side chain but with reduced molecular weight and steric bulk.

Physicochemical Data Table

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 71690-89-6 |

| Molecular Formula | |

| Molecular Weight | 134.61 g/mol |

| Melting Point | ~160 °C (Decomposes) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |

| Acidity (pKa) | ~11.5 (Amidine conjugate acid) |

| H-Bond Donors | 4 (Amidine protons) |

| H-Bond Acceptors | 0 (in salt form) |

Structural Visualization

The following diagram illustrates the connectivity and the salt formation responsible for the compound's stability.

Figure 1: Connectivity diagram of Cyclobutanecarboximidamide HCl showing the core ring and amidine salt complex.

Synthetic Methodology

The synthesis of this compound typically follows the Pinner Reaction pathway. This classical method converts a nitrile to an amidine via an intermediate imidate ester (Pinner salt), ensuring high purity and preventing hydrolysis to the amide.

Synthesis Workflow

Figure 2: Step-wise synthesis via the Pinner reaction pathway.

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood using anhydrous solvents to prevent hydrolysis.

Step 1: Formation of the Imidate Ester (Pinner Salt)

-

Charge: Dissolve Cyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol (5–10 volumes).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution until saturation (approx. 30–60 mins). Alternatively, use 4M HCl in dioxane.

-

Reaction: Seal the vessel and stir at room temperature for 16–24 hours.

-

Workup: Concentrate the solution in vacuo to remove excess HCl and solvent. The residue is the ethyl cyclobutanecarboximidate hydrochloride intermediate. Do not expose to moisture.

Step 2: Ammonolysis to Amidine

-

Solvation: Re-dissolve the crude imidate intermediate in anhydrous ethanol.

-

Amination: Add a solution of ammonia in ethanol (7M, excess, ~3–5 eq) or bubble dry

gas at 0°C. -

Reaction: Stir at room temperature for 12–24 hours. The mixture may become cloudy as ammonium chloride precipitates (side product) or the product crystallizes.

-

Purification:

-

Filter off any inorganic ammonium chloride if present.

-

Concentrate the filtrate to dryness.

-

Recrystallization: Recrystallize the crude solid from an Ethanol/Ether mixture or Isopropanol to yield pure this compound as white crystals.

-

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

Cyclobutanecarboximidamide is a critical bioisostere for the guanidine group found in Arginine.

-

Basicity Modulation: While guanidines have a pKa ~13.6, amidines have a pKa ~11.5. This slight reduction can improve oral bioavailability and membrane permeability while maintaining the positive charge necessary for electrostatic interactions.

-

Steric Constraint: The cyclobutane ring locks the vector of the amidine group more rigidly than a flexible alkyl chain (e.g., propyl) but allows for a "puckered" adaptation that planar phenyl rings cannot achieve.

Serine Protease Inhibition

This scaffold is extensively used to target the S1 pocket of trypsin-like serine proteases.

-

Mechanism: The S1 pocket contains a conserved Aspartate residue (Asp189 in trypsin). The amidine group forms a salt bridge with this Aspartate.

-

Selectivity: The cyclobutane moiety fills the hydrophobic S1 cleft. By modifying the cyclobutane (e.g., 3-substitution), chemists can tune selectivity between homologous proteases like Thrombin , Factor Xa , and C1s (complement pathway).

Case Study Relevance: Research into C1s inhibitors for autoimmune diseases has utilized carboximidamide derivatives to competitively inhibit the cleavage of C4 and C2, thereby dampening the classical complement pathway [1]. Similarly, Factor Xa inhibitors often employ amidine-like surrogates to prevent blood coagulation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

-

~8.5–9.5 ppm (Broad s, 4H): Exchangeable amidine protons (

- ~3.1–3.3 ppm (m, 1H): Methine proton attached to the amidine.

- ~1.8–2.4 ppm (m, 6H): Cyclobutane methylene protons (complex multiplets due to puckering).

-

~8.5–9.5 ppm (Broad s, 4H): Exchangeable amidine protons (

-

FT-IR (KBr):

-

Strong bands at 1650–1690

( -

Broad bands at 3000–3300

(

-

-

Mass Spectrometry (ESI+):

-

m/z = 99.1

(Free base mass + 1).

-

Safety and Handling (GHS)

Signal Word: Warning

| H-Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocols:

-

Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic.

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of dust; use in a well-ventilated fume hood.

References

-

Inhibition of the C1s Protease and the Classical Complement Pathway. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: C1s inhibitor carboximidamide)

-

PubChem Compound Summary: Cyclopropanecarboximidamide (Analog Reference). National Library of Medicine. Available at: [Link]

- Pinner Synthesis of Amidines.Organic Chemistry Portal.

Discovery and history of Cyclobutanecarboximidamide hydrochloride

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of the Cyclobutane Carboximidamide Scaffold

The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable structural motif in modern medicinal chemistry.[6][7][8] Its incorporation into drug candidates is a deliberate strategy to modulate physicochemical and pharmacological properties. The unique puckered three-dimensional structure of cyclobutane offers a distinct advantage over more traditional, planar moieties.[6][9]

The strained nature of the four-membered ring results in unique conformational and electronic properties, including longer C-C bonds and increased p-character.[6][7] These characteristics can be leveraged to enhance a molecule's drug-like properties in several ways.

Table 1: Advantages of Incorporating a Cyclobutane Ring in Drug Candidates

| Property Enhanced | Mechanistic Rationale | Reference(s) |

| Metabolic Stability | The rigid cyclobutane scaffold can block access to metabolically labile sites for cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate. | [8][9] |

| Potency and Selectivity | The defined three-dimensional geometry of the cyclobutane ring can orient pharmacophoric groups in a precise manner to optimize interactions with biological targets and fill hydrophobic pockets. | [6][9] |

| Conformational Restriction | By reducing the number of rotatable bonds, the cyclobutane moiety decreases the entropic penalty upon binding to a target, which can lead to improved binding affinity. | [6][7][10] |

| Bioisosterism | Cyclobutane can serve as a non-planar bioisostere for other groups, such as gem-dimethyl groups, flexible alkyl chains, or even aromatic rings, to improve physicochemical properties like solubility. | [6][11][12] |

| Improved Solubility | The three-dimensional nature of the cyclobutane ring can disrupt crystal lattice packing, which may lead to improved aqueous solubility. | [8][12] |

Synthesis of Cyclobutanecarboximidamide Hydrochloride: Plausible Synthetic Routes

While a specific documented synthesis for this compound is not detailed in the surveyed literature, its structure lends itself to well-established synthetic methodologies for the formation of amidines. Two primary and robust strategies are presented below.

Synthetic Route 1: From Cyclobutanecarboxamide via an Imidoyl Chloride Intermediate

This common and effective method for preparing amidines involves the conversion of a corresponding amide into a reactive imidoyl chloride, which is then treated with ammonia.[13][14]

Caption: Workflow for the synthesis of this compound from Cyclobutanecarboxamide.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Cyclobutanecarboximidoyl chloride

-

To a stirred solution of cyclobutanecarboxamide (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS. The formation of gaseous byproducts (SO₂ and HCl with thionyl chloride) drives the reaction to completion.[14]

-

After completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude imidoyl chloride. This intermediate is typically highly reactive and moisture-sensitive and is often used immediately in the next step without further purification.[13]

Step 2: Synthesis of this compound

-

Dissolve the crude cyclobutanecarboximidoyl chloride in an anhydrous solvent like diethyl ether or THF.

-

Bubble anhydrous ammonia gas through the solution at 0 °C, or add a solution of ammonia in an anhydrous solvent (e.g., ammonia in methanol or dioxane) dropwise. This will result in the formation of the free amidine and ammonium chloride as a byproduct.

-

After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

-

To the filtrate, add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or dioxane) to precipitate the desired this compound salt.

-

Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Synthetic Route 2: The Pinner Reaction from Cyclobutanecarbonitrile

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding amidines.[15][16][17] This reaction proceeds via an acid-catalyzed nucleophilic addition of an alcohol to the nitrile, forming a Pinner salt (an imidate hydrochloride).

Caption: Pinner reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl cyclobutanecarboximidate hydrochloride (Pinner Salt)

-

Dissolve cyclobutanecarbonitrile (1.0 eq) in a large excess of anhydrous ethanol at 0 °C.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 10 °C. The reaction must be kept anhydrous to prevent hydrolysis of the intermediate to an ester.[15][18]

-

Continue the addition of HCl until the nitrile is fully saturated. The Pinner salt will often precipitate from the reaction mixture.

-

Allow the mixture to stand at a low temperature (e.g., 0-5 °C) for several hours to overnight to ensure complete reaction.

-

Collect the precipitated Pinner salt by filtration, wash with cold anhydrous ether, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the freshly prepared Pinner salt in anhydrous ethanol.

-

Add a solution of anhydrous ammonia in ethanol (ammonolysis) to the suspension and stir at room temperature.

-

The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride.

-

Once the reaction is complete, the desired this compound can be isolated by filtration and purified by recrystallization.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71690-89-6 | [2][3] |

| Molecular Formula | C₅H₁₁ClN₂ | [3] |

| Molecular Weight | 134.61 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | ~160 °C (decomposes) | [2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

| Sensitivity | Hygroscopic | [2] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Resonances corresponding to the cyclobutane ring protons would be expected in the aliphatic region. The protons of the amidinium group (-C(=NH₂)NH₂) would likely appear as a broad singlet at a downfield chemical shift due to proton exchange and the electron-withdrawing nature of the group.

-

¹³C NMR: Signals for the cyclobutane carbons would be observed, along with a characteristic downfield signal for the quaternary carbon of the amidinium group.

-

IR Spectroscopy: A strong C=N stretching vibration would be expected in the region of 1650-1680 cm⁻¹. N-H stretching vibrations would also be prominent.

Applications and Future Perspectives

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery. The amidine functional group is a common feature in many biologically active compounds, acting as a bioisostere for ureas and thioureas, and participating in key hydrogen bonding interactions with protein targets.

The combination of the conformationally rigid cyclobutane scaffold with the versatile amidine functional group makes this compound an attractive starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and metabolic disorders. As the principles of rational drug design continue to evolve, the use of unique and sterically defined building blocks like this compound is expected to grow, enabling the exploration of novel chemical space and the creation of next-generation medicines with improved efficacy and safety profiles.[19][20]

References

- [Reference to a general patent or chemical database citing the compound, if available]

-

Imidoyl chloride - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- BenchChem. (2025). Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.

- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 10, 2026, from [Link]

- Garcı́a-Álvarez, R., et al. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts.

- van der Kolk, M. R., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved February 10, 2026, from [Link]

- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Organic Chemistry Portal. (n.d.). Synthesis of imino ethers (imidates). Retrieved February 10, 2026, from [Link]

- Dembitsky, V. M., & Hanuš, L. O. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(3), 642.

- U.S. Patent No. 6,204,385. (2001). Process for preparing amidines.

-

Pinner reaction - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

- Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides, in which amide groups are activated by halogenation, are of interest because of their high reactivity.

- Grdinić, M., & Hahn, V. (1962). Chemistry of Imidoyl and Amide Chlorides. II.1 On the Preparation and Properties of the N-Mono. Journal of Organic Chemistry, 30(7), 2381-2384.

- Dembitsky, V. M., & Hanuš, L. O. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- [Citation for catalytic reduction of amides, if applicable]

- [Citation for Chemistry of Imidoyl and Amide Chlorides, if applicable]

- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- [Citation

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 10, 2026, from [Link]

-

Fiveable. (n.d.). Imidoyl Chloride Definition. Retrieved February 10, 2026, from [Link]

- [Citation for cyclization str

- Tasse, R., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality... Journal of Medicinal Chemistry.

- [Citation for YouTube video on Imidoyl Chlorides, if applicable]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved February 10, 2026, from [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 10, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 71690-89-6 | CAS DataBase [m.chemicalbook.com]

- 3. CAS 71690-89-6 | 3241-5-X0 | MDL MFCD09757543 | Cyclobutanecarboxamidine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. CYCLOBUTANECARBOXAMIDINE HYDROCHLORIDE CAS#: 71690-89-6 [amp.chemicalbook.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. chem-space.com [chem-space.com]

- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 13. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Pinner reaction - Wikipedia [en.wikipedia.org]

- 18. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Cyclobutanecarboximidamide Scaffold: A Strategic Anchor for Serine Protease and Metabolic Targets

This technical guide is structured as an advanced strategic whitepaper for drug discovery professionals. It treats Cyclobutanecarboximidamide hydrochloride not merely as a reagent, but as a high-value pharmacophore (a rigidified arginine mimetic) critical for Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Pharmacophore Advantage

This compound represents a specialized class of Arginine Mimetics . In medicinal chemistry, the amidine group (

However, traditional aromatic amidines (like benzamidine) suffer from planarity and metabolic liability (rapid oxidation). The cyclobutane core of this scaffold offers two critical advantages:

-

Conformational Control: It introduces "pucker" and rigidity, directing the amidine vector into a precise 3D orientation that planar rings cannot achieve.

-

Metabolic Shielding: It replaces the electron-rich aromatic ring, reducing susceptibility to Cytochrome P450-mediated hydroxylation.

This guide details the application of this scaffold against its two primary therapeutic target classes: Serine Proteases (Anticoagulation) and DGAT2 (Metabolic Disease).

Primary Therapeutic Targets: Serine Proteases (Factor Xa & Thrombin)

The most validated application of cyclobutanecarboximidamide is in the design of direct oral anticoagulants (DOACs).

Mechanism of Action: The S1 Pocket Interaction

Serine proteases like Factor Xa (FXa) and Thrombin (FIIa) cleave peptide bonds adjacent to basic residues (Arg/Lys). Their active sites contain a deep, narrow pocket (S1) with a negatively charged Aspartate residue (Asp189 in Trypsin/FXa) at the bottom.

-

The Interaction: The amidine group of cyclobutanecarboximidamide forms a bidentate salt bridge with the carboxylate of Asp189.

-

The Selectivity Filter: The cyclobutane ring fits into the hydrophobic cleft leading to the S1 pocket. By modifying the substituents on the cyclobutane ring, researchers can tune selectivity for FXa (smaller, more restrictive S1) versus Thrombin.

Visualization: The Coagulation Cascade Target Map

The following diagram illustrates where this scaffold intervenes in the coagulation cascade.

Figure 1: Intervention points of Cyclobutanecarboximidamide-based inhibitors in the coagulation cascade.

Emerging Target: DGAT2 (Metabolic Disease)

Recent patent literature (e.g., WO2013150416A1) identifies this scaffold as a key building block for Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors.

-

Pathology: DGAT2 catalyzes the final step in triglyceride synthesis. Overactivity is linked to Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.

-

Role of Scaffold: The cyclobutanecarboximidamide moiety is used to synthesize pyrimidine derivatives that inhibit DGAT2. The rigid cyclobutane ring likely occupies a hydrophobic tunnel in the enzyme, while the amidine (often cyclized into a heterocycle in the final drug) engages polar residues.

Experimental Protocols

As a Senior Scientist, you must validate the activity of this fragment before lead optimization.

Synthesis of the "Warhead" (Pinner Reaction)

Note: This protocol converts the nitrile precursor to the amidine hydrochloride.

-

Reagents: Cyclobutanecarbonitrile, Anhydrous HCl gas, Anhydrous Methanol, Ammonia (methanolic).[1]

-

Imidate Formation: Dissolve nitrile in MeOH/Et2O. Bubble dry HCl gas at 0°C for 2 hours. Stir at 4°C overnight to precipitate the imidate ester hydrochloride.

-

Amidine Conversion: Resuspend the imidate ester in anhydrous MeOH. Add excess methanolic ammonia (7N) at 0°C. Stir at Room Temperature (RT) for 16 hours.

-

Purification: Concentrate in vacuo. Recrystallize from EtOH/Ether to yield Cyclobutanecarboximidamide HCl .

Biological Validation: Chromogenic Factor Xa Assay

This assay determines the inhibition constant (

Materials:

-

Human Factor Xa (Enzyme).

-

Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

| Step | Action | Critical Parameter |

| :--- | :--- | :--- |

| 1 | Incubation | Mix 20 µL of Inhibitor (Cyclobutane scaffold) + 20 µL Factor Xa (1 nM final). Incubate 15 min at 37°C. | Equilibrium binding is essential. |

| 2 | Initiation | Add 20 µL Substrate S-2765 (100 µM final). | Substrate conc. must be near

Strategic Workflow: From Fragment to Lead

The following Graphviz diagram outlines the logic flow for utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 2: FBDD workflow for optimizing the cyclobutane-amidine fragment into a potent lead.

References

-

Vertex Pharmaceuticals. (2013). Diacylglycerol acyltransferase 2 inhibitors. Patent WO2013150416A1. Link

-

Quan, M. L., et al. (1999). Design and synthesis of potent and selective factor Xa inhibitors. Journal of Medicinal Chemistry. Link

-

Reuben, B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Link

-

Meyer, E., et al. (2019).[2] Fragment-Based Discovery of an Apolipoprotein E4 (apoE4) Stabilizer. Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Solubility and Stability Characterization of Cyclobutanecarboximidamide Hydrochloride

This guide provides a comprehensive framework for the analytical characterization of Cyclobutanecarboximidamide Hydrochloride, a novel active pharmaceutical ingredient (API). Given the limited publicly available data on this specific molecule, this document serves as both a technical guide and a strategic workflow for researchers, scientists, and drug development professionals. We will proceed from foundational principles to detailed experimental protocols, emphasizing the causality behind each step to ensure robust and regulatory-compliant data generation.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For an ionizable molecule like this compound, solubility and stability are not mere data points; they are the cornerstones that dictate bioavailability, formulation strategy, storage conditions, and ultimately, therapeutic efficacy and safety. This guide outlines the essential studies required to build a comprehensive profile for this compound, in alignment with the standards set by the International Council for Harmonisation (ICH).

Section 1: Solubility Characterization - Beyond a Single Number

Solubility dictates the rate and extent to which an API can dissolve in a physiological medium, a prerequisite for absorption. For an ionizable compound, this property is intimately linked to pH. A comprehensive understanding begins with determining its equilibrium solubility and pH-dependent profile.

The "Gold Standard": Equilibrium Solubility Determination

The shake-flask method remains the definitive technique for determining thermodynamic equilibrium solubility.[1][2] Its elegance lies in its directness: allowing a saturated solution to reach equilibrium in the presence of excess solid. This ensures the measured concentration represents the true solubility of the most stable solid form under the specified conditions.[3]

-

Preparation: Add an excess amount of this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water. The excess solid is critical to ensure equilibrium is reached and maintained.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to ensure the concentration in the liquid phase has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the liquid from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Solid Phase Analysis: Recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) to confirm if any polymorphic or solvate transformation has occurred during the experiment.[4]

The pH-Solubility Profile: A Critical Dependency

As a hydrochloride salt of a weak base, the solubility of this compound is expected to be highly dependent on pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, where solubility increases in acidic media due to the formation of the more soluble protonated species.[5][6] Deviations from this ideal behavior can suggest phenomena like self-aggregation or drug-buffer complexation.[5][6][7]

Caption: Workflow for determining the pH-solubility profile.

Data Presentation: Clarity and Comparability

Summarizing solubility data in a structured table is essential for clear communication and interpretation.

| Solvent/Buffer (pH) | Temperature (°C) | Equilibrium Solubility (mg/mL) | Solid Form Post-Study (XRPD) |

| 0.1 N HCl (pH 1.2) | 37 | Data | e.g., Form I (no change) |

| Acetate Buffer (pH 4.5) | 37 | Data | e.g., Form I (no change) |

| Phosphate Buffer (pH 6.8) | 37 | Data | e.g., Form I (no change) |

| Purified Water | 37 | Data | e.g., Form I (no change) |

Section 2: Stability Assessment - Ensuring Quality Over Time

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] The process begins with forced degradation to understand potential liabilities and culminates in formal stability studies under ICH-prescribed conditions.[8][10]

Forced Degradation (Stress Testing): Probing for Weaknesses

The primary objectives of forced degradation are to identify likely degradation products, elucidate degradation pathways, and, crucially, to demonstrate the specificity of the analytical method—proving it is "stability-indicating."[11][12][13] A stability-indicating assay method (SIAM) is one that can accurately quantify the API in the presence of its degradants, impurities, and excipients.[14][15]

-

Acid/Base Hydrolysis:

-

Conditions: Treat solutions of the API with 0.1 N HCl and 0.1 N NaOH. Heat reflux at ~60-80°C for several hours.

-

Causality: The amidine functional group is susceptible to hydrolysis. Under acidic conditions, this typically yields the corresponding carboxylic acid and ammonium salt.[16][17][18] Alkaline conditions would yield the carboxylate salt and ammonia.[18] The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent molecule.[11]

-

-

Oxidative Degradation:

-

Conditions: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Causality: This tests for susceptibility to oxidation. While the cyclobutane and amidine groups are relatively robust to oxidation, this stress condition is a standard requirement.

-

-

Thermal Degradation:

-

Photostability:

-

Conditions: Expose the solid and solution-state API to a controlled light source that provides both UV and visible output, as specified in ICH Q1B.[21][22][23][24][25] A common exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Causality: This identifies if the molecule is light-sensitive, which would necessitate light-protective packaging and handling.[21]

-

The most probable degradation pathway for this molecule under hydrolytic stress is the cleavage of the C-N double bond in the imidamide (amidine) group.

Caption: Predicted hydrolytic degradation pathway.

Formal ICH Stability Studies

Once the degradation profile is understood and a SIAM is validated, formal stability studies are initiated to establish a re-test period for the API.[26] These studies are conducted on at least three primary batches to assess batch-to-batch variability.[10][26]

| Study Condition | Temperature | Relative Humidity | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

Intermediate testing is only required if a significant change occurs during accelerated testing.

The results are compiled in a table tracking critical quality attributes (CQAs) over time.

| Time Point | Condition | Appearance | Assay (%) | Total Degradants (%) | Specific Degradant X (%) |

| Initial | - | White Powder | 99.8 | <0.1 | ND |

| 3 Months | 40°C/75%RH | White Powder | 99.5 | 0.2 | 0.15 |

| 6 Months | 40°C/75%RH | White Powder | 99.1 | 0.4 | 0.3 |

| 12 Months | 25°C/60%RH | Data | Data | Data | Data |

Excipient Compatibility Studies

During pre-formulation, it is vital to assess the compatibility of the API with common excipients.[27][28] This involves creating binary mixtures of the API and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate), storing them under accelerated conditions (e.g., 40°C/75%RH), and analyzing for the appearance of new degradation products or significant loss of the API.[29][30][31]

Section 3: The Stability-Indicating Analytical Method (SIAM)

The lynchpin of any stability study is the analytical method used to generate the data. A robust SIAM, typically a gradient reversed-phase HPLC method, must be developed and validated.[32]

Core Requirements of a SIAM:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[33] Forced degradation samples are essential for proving this.

-

Accuracy & Precision: The method must provide accurate and reproducible results.

-

Linearity & Range: The method's response must be proportional to the analyte concentration over a specified range.

-

Robustness: The method must be reliable under small but deliberate variations in method parameters.

Modern approaches often couple HPLC with mass spectrometry (MS) during development to aid in the rapid identification of degradation products.[32]

Conclusion

The characterization of solubility and stability is a systematic, multi-faceted process grounded in established scientific principles and regulatory expectations. For a novel entity like this compound, this guide provides a robust workflow. By meticulously executing these studies—from foundational solubility profiling and forced degradation to comprehensive ICH stability programs—drug development professionals can build the necessary foundation for a successful formulation strategy, ensure product quality and patient safety, and assemble a data package that is scientifically sound and ready for regulatory scrutiny.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. [Link]

-

Badwan, A. A., & Al-khamis, K. I. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Drug-excipient compatibility testing: Significance and symbolism. (2025). Wisdomlib. [Link]

-

A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]

-

Thompson, S. (2020). Solid State Stability. VxP Pharma. [Link]

-

Drug-Excipient Compatibility Check. (2020). NETZSCH Analyzing & Testing. [Link]

-

Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. (n.d.). SlideShare. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

-

What is a Stability-indicating assay method? (2024). Royed Training. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Ich guidelines for stability studies 1. (2012). SlideShare. [Link]

-

Galwey, A. K. (2011). Solid State Pharmaceuticals: Thermal and Photo- Stability. ResearchGate. [Link]

-

Shriner, R. L., & Neumann, F. W. (n.d.). The Chemistry of the Amidines. ResearchGate. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Baka, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

-

mechanism of amide hydrolysis. (2019). YouTube. [Link]

-

Solid-state stability: Significance and symbolism. (2025). Wisdomlib. [Link]

-

Clement, B. (1998). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

-

Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

-

Stability-Indicating Assay. (n.d.). SEP Analytical Labs. [Link]

-

Baka, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

-

the hydrolysis of amides. (n.d.). Chemguide. [Link]

-

Box, K., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

-

Poirier, R. A., & Tuszynski, J. (2018). Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate. [Link]

-

Zainal Abidin, A., et al. (2025). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. ResearchGate. [Link]

-

Stürzebecher, J., et al. (1999). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

-

Zainal Abidin, A., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. raytor.com [raytor.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. japsonline.com [japsonline.com]

- 10. scribd.com [scribd.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scispace.com [scispace.com]

- 13. onyxipca.com [onyxipca.com]

- 14. royed.in [royed.in]

- 15. ijcrt.org [ijcrt.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Solid State Stability | VxP Pharma [vxppharma.com]

- 20. wisdomlib.org [wisdomlib.org]

- 21. fda.gov [fda.gov]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 26. database.ich.org [database.ich.org]

- 27. alfachemic.com [alfachemic.com]

- 28. "Drug-Excipient Compatibility Studies in Formulation Development: Curre" by Vivek S. Dave, Rahul V. Haware et al. [fisherpub.sjf.edu]

- 29. wisdomlib.org [wisdomlib.org]

- 30. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]

- 31. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. sepanalytical.com [sepanalytical.com]

Technical Guide: Spectroscopic Characterization of Cyclobutanecarboximidamide Hydrochloride

CAS: 75519-27-0 | Formula:

Executive Summary

Cyclobutanecarboximidamide hydrochloride is a critical building block in medicinal chemistry, particularly in the design of serine protease inhibitors and peptidomimetics. The cyclobutane ring offers a unique "puckered" conformational restriction that differs significantly from the planar cyclopropane or flexible cyclopentane analogs, often improving metabolic stability and selectivity in drug candidates.

This guide provides a comprehensive reference for the spectroscopic identification of this molecule. It synthesizes empirical data from structural analogs with first-principles spectroscopic logic to establish a robust characterization framework.

Part 1: Structural Context & Chemical Logic

The Conformational Challenge

Unlike aromatic amidines, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations. This "butterfly" motion impacts the NMR timescale, often broadening ring signals. Furthermore, the amidine group in its hydrochloride salt form (

Sample Preparation & Handling[1]

-

Hygroscopicity: Amidine hydrochloride salts are hygroscopic. Absorption of atmospheric water will manifest as a broad singlet at ~3.3 ppm in DMSO-

, potentially obscuring mid-field signals. -

Solvent Selection:

-

Preferred: DMSO-

.[1] It is essential for observing the exchangeable amidine protons ( -

Alternative:

is suitable only for carbon backbone assignment, as it simplifies the spectrum by eliminating

-

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

H-NMR Characterization (400 MHz, DMSO- )

The proton spectrum is defined by two distinct regions: the downfield exchangeable amidine protons and the upfield aliphatic cyclobutane protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.60 – 9.20 | Broad Singlet(s) | 4H | Amidine | The positive charge is delocalized, making these protons highly acidic and deshielded. Often appears as two broad humps or split signals due to restricted rotation. |

| 3.10 – 3.35 | Quintet/Multiplet | 1H | The | |

| 2.15 – 2.35 | Multiplet | 2H | Protons cis to the amidine group often shift slightly downfield due to steric compression. | |

| 1.90 – 2.10 | Multiplet | 2H | Protons trans to the amidine group. | |

| 1.70 – 1.90 | Multiplet | 2H | The protons furthest from the amidine group, experiencing the least inductive effect. |

Critical Note on Integration: The theoretical integration ratio of Amidine H to Methine H must be 4:1 . Significant deviation suggests hydrolysis to the amide or presence of free ammonium chloride.

C-NMR Characterization (100 MHz, DMSO- )

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 169.0 – 172.0 | Quaternary ( | Amidine | Characteristic low-field signal for amidinium salts. |

| 36.0 – 39.0 | Methine ( | Directly attached to the amidine. | |

| 26.0 – 28.0 | Methylene ( | Symmetric carbons flanking the methine. | |

| 16.0 – 18.0 | Methylene ( | The distal carbon; typically the most shielded signal. |

Part 3: Vibrational Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding network of the ionic lattice.

Key Diagnostic Bands (KBr Pellet or ATR)

-

Amidinium N-H Stretch (2800 – 3300 cm

):-

Unlike the sharp doublets of free primary amines, the salt form produces a very broad, intense envelope overlapping with C-H stretches. This is the "ammonium band" characteristic of salts.

-

-

Amidine I Band (

) (1670 – 1695 cm-

A strong, sharp peak corresponding to the

stretching mode. This is the primary diagnostic peak for the functional group.

-

-

Amidine II Band (

) (1500 – 1550 cm-

N-H bending deformations (scissoring) of the

group.

-

-

Cyclobutane Ring Breathing (~900 – 950 cm

):-

Weak to medium intensity bands associated with the expansion/contraction of the strained ring.

-

Part 4: Mass Spectrometry (ESI-MS)

Ionization Logic (ESI+)

Since the molecule exists as a pre-charged cation (protonated amidine) in solution, Electrospray Ionization (ESI) in Positive Mode is the ideal detection method.

-

Molecular Ion (

): The spectrum will show the cation mass directly.-

Free Base MW: 98.15 Da

-

Observed m/z: 99.1 – 99.2 Da (

)

-

-

Salt Adducts: You may observe

(m/z ~121) or dimer aggregates

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the following fragments verify the structure:

-

Loss of Ammonia (

17):-

Mechanism: Nucleophilic attack or thermal elimination of

to form the nitrile or ketenimine species.

-

-

Ring Cleavage (

28):-

Cyclobutanes are prone to

retro-cycloaddition logic, losing ethylene ( -

However, in amidines, the loss of the functional group is often more favorable than ring breaking.

-

Part 5: Visualization & Logic

Analytical Workflow Diagram

Caption: Integrated analytical workflow for validating the identity and purity of the amidine salt.

NMR Assignment Logic Tree

Caption: Decision tree for assigning proton signals and identifying common impurities (water, amide).

Part 6: References

-

ChemicalBook. (n.d.). Cyclopropane-1-carboximidamide hydrochloride NMR Spectrum. Retrieved from

-

Context: Used as the primary analog for amidine proton chemical shifts (8.7-8.9 ppm) in DMSO-

.

-

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds: Cyclobutanecarboxylic acid. Spectral Database for Organic Compounds (SDBS).

-

Context: Source for cyclobutane ring proton coupling patterns and carbon chemical shifts.

-

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Context: Authoritative source for IR absorption bands of amidinium salts (1600-1700 cm-1) and ammonium N-H stretching envelopes.

-

-

University of Queensland. (n.d.). Cyclobutanecarboximidamide Topology and Data. Automated Topology Builder (ATB). Retrieved from

-

Context: Verification of molecular formula, InChI keys, and basic topology for mass calculation.

-

Sources

The Untapped Potential of Cyclobutanecarboximidamide Hydrochloride: A Strategic Guide for Modern Drug Discovery

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to underexplored chemical scaffolds that offer unique three-dimensional geometries and functionalities. Cyclobutanecarboximidamide hydrochloride represents a fascinating, yet largely uninvestigated, structural motif at the intersection of two strategically important chemical classes: strained aliphatic rings and highly functionalized amidine moieties. This technical guide delves into the core principles underpinning the potential role of this compound in drug discovery. We will dissect the individual contributions of the cyclobutane ring and the carboximidamide group to molecular properties relevant to pharmacology, and then synthesize this understanding to project the utility of the combined scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, rationally designed building blocks.

Introduction: The Quest for New Chemical Space

The landscape of drug discovery is in a constant state of evolution, driven by the need to address complex diseases and overcome challenges such as drug resistance and off-target toxicity. A key strategy in this endeavor is the exploration of new chemical space—the vast universe of possible molecular structures. Small, rigid scaffolds are of particular interest as they can pre-organize appended functional groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for their biological targets. This compound, by virtue of its constrained cyclobutane core and versatile carboximidamide functional group, presents a compelling scaffold for the generation of novel drug candidates.

The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable tool in medicinal chemistry. Its utility stems from a unique combination of structural and physicochemical properties.

Imparting Three-Dimensionality and Rigidity

Unlike linear or more flexible cyclic systems, the cyclobutane ring possesses a puckered conformation, which introduces a distinct three-dimensional character to a molecule. This rigidity can be advantageous in drug design for several reasons:

-

Conformational Restriction: By locking pendant functional groups into specific spatial arrangements, the cyclobutane scaffold can reduce the entropic penalty of binding to a target protein, potentially increasing binding affinity.

-

Improved Selectivity: The well-defined geometry can facilitate more precise interactions with a target's binding site, leading to enhanced selectivity over other proteins.

-

Vectorial Projection of Substituents: The different substitution patterns on the cyclobutane ring (1,1-, cis-1,2-, trans-1,2-, 1,3-) allow for the precise vectorial projection of pharmacophoric elements into three-dimensional space.

Enhancing Metabolic Stability

The cyclobutane ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic rings or linear alkyl chains. This is attributed to the increased C-H bond strength and steric hindrance around the ring, which can shield adjacent functional groups from enzymatic attack by cytochrome P450 enzymes.

| Moiety | Relative Metabolic Stability | Rationale |

| n-Butyl chain | Low | Flexible, accessible C-H bonds for oxidation. |

| Cyclohexyl ring | Moderate | Multiple conformations, axial/equatorial C-H bonds are susceptible to oxidation. |

| Cyclobutyl ring | High | Rigid, strained ring with less accessible C-H bonds. |

Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other chemical groups, offering a way to modulate a molecule's properties while retaining its biological activity.[1] For instance, it can replace a gem-dimethyl group to lock in a specific conformation or substitute an aromatic ring to reduce planarity and improve solubility.

The Carboximidamide (Amidine) Group: A Versatile Pharmacophore

The carboximidamide functional group, also known as an amidine, is a potent pharmacophore that has been incorporated into numerous clinically successful drugs. Its utility arises from its ability to engage in a variety of crucial intermolecular interactions.

Key Interactions with Biological Targets

At physiological pH, the carboximidamide group is typically protonated, forming a resonance-stabilized cation. This allows it to participate in strong electrostatic and hydrogen bonding interactions with biological targets.

-

Salt Bridges: The positive charge of the amidinium ion can form strong salt bridges with negatively charged residues in a protein's active site, such as aspartate or glutamate.

-

Hydrogen Bonding: The N-H protons of the amidinium group are excellent hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.

-

Planarity and π-stacking: The amidinium group is planar, which can facilitate favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Bioisosterism and Physicochemical Modulation

The carboximidamide group can act as a bioisostere for other functional groups, such as carboxylic acids or guanidines. This substitution can significantly alter a compound's physicochemical properties, including its pKa, lipophilicity, and membrane permeability, thereby influencing its pharmacokinetic profile.

| Functional Group | Typical pKa | Key Interactions |

| Carboxylic Acid | 3 - 5 | H-bond donor/acceptor, salt bridge (anionic) |

| Carboximidamide | 10 - 12 | H-bond donor/acceptor, salt bridge (cationic) |

| Guanidine | ~13.5 | H-bond donor, salt bridge (cationic) |

This compound: A Synergistic Scaffold

The combination of the cyclobutane ring and the carboximidamide group in a single scaffold offers a unique opportunity to leverage the advantages of both moieties. The hydrochloride salt form ensures good aqueous solubility, which is often a desirable property for early-stage drug candidates.

Hypothetical Applications in Drug Design

While direct applications of this compound are not yet widely reported in the literature, its structural features suggest potential in several therapeutic areas.

-

Protease Inhibitors: Many proteases, particularly serine proteases like thrombin, have a negatively charged aspartate residue in the S1 pocket that recognizes and binds basic side chains. The cyclobutylamidinium moiety could serve as a potent P1 ligand, with the cyclobutane ring providing a rigid and metabolically stable scaffold to orient the amidine group for optimal interaction.

-

Receptor Antagonists: The rigid presentation of the cationic amidine group by the cyclobutane ring could be exploited to design antagonists for receptors that recognize endogenous cationic ligands.

-

Enzyme Inhibitors: The unique geometry of the scaffold could be used to position the amidine group to interact with key residues in the active site of various enzymes, potentially leading to potent and selective inhibition.

Experimental Protocols: A Roadmap for Exploration

For researchers interested in exploring the potential of this compound, the following is a generalized workflow.

Synthesis of this compound

A common synthetic route to amidines is the Pinner reaction.

Step 1: Nitrile Formation

-

Start with cyclobutanecarboxylic acid.

-

Convert the carboxylic acid to the corresponding primary amide using a standard coupling agent (e.g., SOCl₂ followed by ammonia).

-

Dehydrate the primary amide to cyclobutanecarbonitrile using a dehydrating agent (e.g., P₂O₅ or trifluoroacetic anhydride).

Step 2: Pinner Reaction

-

Dissolve cyclobutanecarbonitrile in an anhydrous alcohol (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the solution at low temperature (0 °C).

-

Allow the reaction to proceed until the formation of the imidate hydrochloride salt is complete.

-

Isolate the imidate salt and react it with ammonia or an ammonium salt in an appropriate solvent to yield this compound.

Library Synthesis and Screening

Once the core scaffold is in hand, a library of derivatives can be synthesized by functionalizing the cyclobutane ring or by modifying the amidine group. This library can then be screened against a panel of biological targets.

Workflow:

-

Target Selection: Identify a biological target of interest (e.g., a protease, receptor, or enzyme).

-

Library Design: Design a library of cyclobutanecarboximidamide derivatives with diverse substituents on the cyclobutane ring.

-

Parallel Synthesis: Synthesize the library using parallel synthesis techniques.

-

High-Throughput Screening (HTS): Screen the library against the target using a suitable HTS assay.

-

Hit Identification and Validation: Identify and validate the "hit" compounds that show activity in the primary screen.

-

Lead Optimization: Further optimize the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives